Compound Description: This compound is identified as a potential M1 muscarinic agonist. Research indicates it displays high affinity for both M1 and M2 receptors, showing promise in mitigating scopolamine-induced memory impairment in rats at a dose of 0.1 mg/kg (subcutaneous administration) []. Furthermore, it induces hypothermia at a dose of 3 mg/kg (subcutaneous administration) and stimulates phosphoinositide hydrolysis in rat hippocampal slices, supporting its partial agonistic activity on M1 receptors [].
YM796
Compound Description: YM796 is an M1 muscarinic agonist known for its antiamnesic properties []. It serves as a reference compound when evaluating the selectivity of novel compounds for antiamnesic effects over hypothermia induction, a common cholinergic side effect [].
Relevance: While the structure of YM796 is not explicitly provided, the paper implies it also belongs to the spiro[4.5]decane class of compounds, similar to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride. This is suggested by the comparative analysis of novel compounds' antiamnesic activity and hypothermia induction relative to YM796 [].
RS86
Compound Description: RS86 is another M1 muscarinic agonist used as a reference compound for evaluating novel M1 agonists, particularly in the context of treating Alzheimer's disease [, ].
Relevance: Although the exact structure of RS86 is not provided, it is suggested to be a close analogue of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) based on their shared classification as M1 agonists and their comparison in structure-activity relationship studies []. The paper implies that replacing the oxygen atom or carbonyl group at the 1-position of 6a or RS86 with a basic nitrogen atom leads to reduced M1 receptor binding affinity []. This suggests a spiro[4.5]decane core structure for RS86, placing it in a similar category as 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride.
Compound Description: This compound exhibits preferential affinity for M1 over M2 receptors and demonstrates potent antiamnesic activity with a better separation from hypothermia-inducing effects compared to RS86 []. It stimulates phosphoinositide hydrolysis in rat hippocampal slices, suggesting partial M1 agonistic activity [].
Relevance: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) belongs to the 1-oxa-8-azaspiro[4.5]decane series, a class of compounds studied as potential M1 muscarinic agonists []. Its structural similarity to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride lies in the shared spiro[4.5]decane framework. Key differences include the oxygen atom at the 1-position, an ethyl group at the 2-position, and a methyl group at the 8-position in compound 18.
Compound Description: This compound exhibits preferential affinity for M1 over M2 receptors, potent antiamnesic activity, and improved separation from hypothermia-inducing effects compared to RS86 []. Similar to compound 18, it stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 receptors []. It has been selected for clinical studies due to its promising in vivo selectivity profile [].
Relevance: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), like compound 18, belongs to the 1-oxa-8-azaspiro[4.5]decane series explored as potential M1 muscarinic agonists []. It shares the spiro[4.5]decane core with 2-Methyl-2,8-diazaspiro[4.5]decan-3-one dihydrochloride. Notable differences include the presence of an oxygen atom at the 1-position, a methylene group at the 3-position, and methyl groups at the 2 and 8 positions in compound 29.
Compound Description: Identified as an α-adrenergic blocker, this compound demonstrates a stronger preference for α1-adrenoceptor antagonism []. Further studies in dogs reveal its potential as an antihypertensive agent with minimal risk of orthostatic hypotension at therapeutic doses [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.